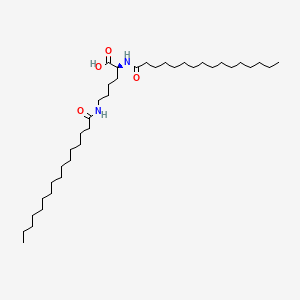

Dipalmitoyllysine

描述

Contextualizing Dipalmitoyllysine within Lipid-Peptide Conjugates Research

In the realm of lipid-peptide conjugates, this compound serves as a fundamental building block for creating peptide amphiphiles (PAs). A peptide amphiphile is a molecule that possesses a hydrophilic peptide headgroup and a hydrophobic lipid tail. The conjugation of this compound to a bioactive peptide sequence provides the necessary hydrophobicity to drive the self-assembly of these molecules in aqueous environments. biorxiv.orgnih.gov

The synthesis of these conjugates typically involves established techniques like Fmoc solid-phase peptide synthesis (SPPS). biorxiv.orgmdpi.comrsc.org In this process, a lysine (B10760008) residue, often a non-native Fmoc-Lys(Fmoc)-OH, is added to the N-terminus of the peptide chain. nih.govmdpi.com Following the deprotection of both amine groups on the lysine, two palmitic acid chains are coupled to it, creating the this compound (Palm₂K) moiety. biorxiv.orgnih.govmdpi.com This lipid tail is essential for the stable insertion of the conjugate into lipid bilayers or for the formation of micellar cores. pnas.org The resulting lipid-peptide conjugates, or PAs, are less susceptible to enzymatic degradation compared to free peptides and can present a more defined secondary structure. biorxiv.orgnih.govbiorxiv.org

This strategic lipidation is critical for a range of applications. For instance, by anchoring peptides to a this compound tail, researchers can enhance the interaction of these peptides with cells and improve their delivery to specific targets. biorxiv.org The this compound group acts as a hydrophobic anchor, enabling the creation of stable supramolecular assemblies that are foundational to various nanobiotechnology platforms. pnas.org

Significance of this compound in Supramolecular Chemistry and Nanobiotechnology Research

The true significance of this compound becomes apparent in the fields of supramolecular chemistry and nanobiotechnology. The amphiphilic nature of this compound-peptide conjugates—with the hydrophobic dipalmitoyl tail and the hydrophilic peptide chain—is the driving force behind their self-assembly into organized nanostructures. nih.govbiorxiv.org These self-assembled structures, held together by non-covalent supramolecular forces, most commonly form micelles in aqueous solutions. biorxiv.orgnih.govbiorxiv.org

These peptide amphiphile micelles (PAMs) are at the forefront of nanobiotechnology research. mdpi.com They offer numerous advantages over soluble peptides, including an increased localized concentration of the peptide, improved stability, and enhanced interactions with cells and tissues. nih.govmdpi.com The morphology and size of these micelles—characteristics that are crucial for their biological function—can be precisely tuned by modifying the peptide sequence and the lipid component. biorxiv.orgmdpi.com Research has shown that attaching this compound to the N-terminus of a peptide, often combined with a charged block of amino acids on the C-terminus, reliably generates small spherical or short cylindrical micelles. nih.govmdpi.comresearchgate.net These specific morphologies are considered ideal for applications like vaccine delivery, as they are effective at trafficking through lymphatic vessels and being taken up by antigen-presenting cells. nih.govmdpi.comresearchgate.net

The strong hydrophobicity imparted by the this compound group significantly influences the physical properties of the resulting micelles, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration above which the amphiphilic molecules begin to form micelles. The inclusion of this compound generally leads to a much lower CMC compared to unmodified peptides or those with single lipid chains, indicating a stronger tendency to self-assemble. biorxiv.orgmdpi.com This robust self-assembly is crucial for the stability of the nanoparticles in biological systems.

Detailed research findings have quantified these properties, as shown in the tables below.

| Peptide/Peptide Amphiphile | Reported CMC (µM) | Reference |

|---|---|---|

| Palm₂K-M2₁₋₂₄-(KE)₄ | 0.04 | mdpi.com |

| Palm₂K-M2₂₋₁₆-(KE)₄ | 0.15 ± 0.06 | biorxiv.org |

| M2₂₋₁₆ Peptide (unmodified) | 2.70 ± 1.60 | nih.gov |

| Nanoparticle System | Core Components | Morphology | Size (nm) | Application Area | Reference |

|---|---|---|---|---|---|

| Hybrid Metal Oxide-Peptide Amphiphile Micelles (HMO-Ms) | Iron Oxide or Manganese Oxide | Spherical | 20-30 | Molecular MRI of Atherosclerosis | researchgate.net |

| Palm₂K-M2₁₋₂₄-(KE)₄ PAMs | This compound-Peptide | Spherical and short cylindrical | Not Specified | Influenza Vaccine | mdpi.com |

| Vasoactive Intestinal Peptide Amphiphile Micelles (VIPAMs) | This compound-VIP Peptide | Spheres to long cylinders | 10-9000 | Anti-inflammatory Therapeutics | rsc.org |

These this compound-driven nanostructures have found diverse applications. In vaccinology, they serve as carriers that enhance the immunogenicity of peptide antigens. biorxiv.orgbiorxiv.org In drug delivery, they are used to create targeted systems, such as liposomes modified with this compound-peptide conjugates for brain delivery. researchgate.netnih.gov Furthermore, by incorporating inorganic materials like iron or manganese oxide into the core of these micelles, researchers have developed hybrid nanoparticles for advanced diagnostic techniques like magnetic resonance imaging (MRI). researchgate.net The versatility and efficacy of this compound as a self-assembly motif firmly establish its importance in the ongoing development of novel nanobiotechnologies.

属性

CAS 编号 |

20257-67-4 |

|---|---|

分子式 |

C38H74N2O4 |

分子量 |

623.0 g/mol |

IUPAC 名称 |

(2S)-2,6-bis(hexadecanoylamino)hexanoic acid |

InChI |

InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36(41)39-34-30-29-31-35(38(43)44)40-37(42)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,39,41)(H,40,42)(H,43,44)/t35-/m0/s1 |

InChI 键 |

VKCGSTZAZMNTRV-DHUJRADRSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC |

产品来源 |

United States |

Synthetic Methodologies for Dipalmitoyllysine Based Constructs

Solid-Phase Peptide Synthesis (SPPS) of Dipalmitoyllysine Conjugates

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of peptides, offering high efficiency and the ability to automate the process. jpt.com In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble solid support, which simplifies the purification process at each step by allowing for the removal of excess reagents and byproducts through simple filtration and washing. csbio.combeilstein-journals.org The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide. thermofisher.com

Strategies for this compound Incorporation into Peptide Sequences

The integration of a this compound moiety into a peptide sequence during SPPS can be achieved through several strategic approaches. The most direct method involves the use of a pre-formed Fmoc-protected this compound amino acid derivative. This building block, Fmoc-Lys(CO-C15H31)2-OH, can be incorporated at any desired position within the peptide sequence using standard coupling protocols.

The selection of the lysine (B10760008) residue for lipidation is a critical design consideration, as the site of modification can significantly influence the final properties of the conjugate. biochempeg.com While the side-chain amino group of lysine is a common site for lipidation, the N-terminal amino group can also serve as a potential attachment point. biochempeg.com

The structure of any linker used to connect the dipalmitoyl moiety to the peptide can also impact the drug's potency. biochempeg.com Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) repeats or combinations of amino acids like γ-glutamic acid, can improve the solubility of the often-hydrophobic lipidated peptides. biochempeg.com For instance, a dipalmitoyl-lysine-glycine-glycine (Pam2KGG) moiety has been successfully used to create lipid-tailed peptide constructs. uq.edu.au

In some cases, to overcome synthetic challenges associated with "difficult sequences," such as aggregation during SPPS, hydrophilic pre-sequences can be incorporated C-terminally. nih.gov For example, sequences like (Lys(Boc))m or (Glu(tBu))m have been shown to disrupt the formation of β-structures, favoring a more synthetically accessible random coil conformation. nih.gov

Table 1: Strategies for this compound Incorporation via SPPS

| Strategy | Description | Key Reagents/Components | Considerations |

|---|---|---|---|

| Direct Incorporation | Use of a pre-synthesized Fmoc-protected this compound building block. | Fmoc-Lys(CO-C15H31)2-OH, coupling reagents (e.g., DCC, DIC). thermofisher.com | Most straightforward method for internal and N-terminal placement. |

| Linker-Mediated Conjugation | Attachment of the this compound via a linker to enhance solubility or other properties. | This compound, hydrophilic linkers (e.g., PEG, γ-Glu). biochempeg.com | Linker choice can influence biological activity and solubility. biochempeg.com |

| Sequence-Assisted Synthesis | Incorporation of a C-terminal hydrophilic sequence to improve synthesis of difficult peptides. | Hydrophilic amino acid sequences (e.g., poly-lysine). nih.gov | Useful for preventing aggregation of hydrophobic peptide chains. nih.gov |

Cleavage and Purification Techniques for this compound-Modified Peptides

Following the successful assembly of the protected, resin-bound lipopeptide, the final steps involve cleavage from the solid support and removal of all side-chain protecting groups. sigmaaldrich.com This is typically accomplished simultaneously by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

The cleavage process generates highly reactive cationic species from the protecting groups and the resin linker, which can potentially modify nucleophilic amino acid residues such as tryptophan, methionine, tyrosine, and cysteine. sigmaaldrich.com To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. sigmaaldrich.com A widely used scavenger mixture is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com The choice of cleavage cocktail and reaction time is dictated by the amino acid composition of the peptide. thermofisher.com

The presence of the bulky and hydrophobic this compound moiety can present challenges during purification. The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com In RP-HPLC, separation is based on hydrophobicity. bachem.com The crude peptide mixture is loaded onto a C18-modified silica (B1680970) column, and elution is carried out using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous solution containing 0.1% TFA. bachem.com Due to their high hydrophobicity, this compound-containing peptides will have long retention times on the RP-HPLC column. This can lead to poor peak resolution and difficulties in separating the desired product from closely related hydrophobic impurities. genscript.com

To address these purification challenges, several strategies can be employed. The use of hydrophilic tags, which are stable during the final cleavage but can be removed post-purification, can improve the handling and purification of poorly soluble peptides. genscript.com Alternatively, different RP-HPLC methods with alternative solvents or column packing materials may be necessary to achieve the desired purity. bachem.com Following purification, the fractions containing the pure lipopeptide are typically pooled and lyophilized to yield a fine, white powder. bachem.com

Table 2: Cleavage and Purification Overview for this compound Peptides

| Step | Procedure | Common Reagents | Key Challenges |

|---|---|---|---|

| Cleavage & Deprotection | Treatment of the peptidyl-resin with a strong acid cocktail. | Trifluoroacetic acid (TFA), scavengers (e.g., Reagent K: water, phenol, thioanisole, EDT). sigmaaldrich.com | Preventing side reactions with nucleophilic residues. sigmaaldrich.com |

| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). | C18 silica column, acetonitrile/water gradient with 0.1% TFA. bachem.com | High hydrophobicity leading to long retention times and poor separation. genscript.com |

| Isolation | Lyophilization of pure fractions. | N/A | Removal of water without affecting product stability. bachem.com |

Chemical Derivatization Approaches for this compound

Beyond incorporation during SPPS, this compound can be conjugated to peptides through various chemical derivatization techniques in solution. These methods are particularly useful for modifying existing peptides or for creating constructs where solid-phase synthesis is not ideal.

N-terminal Lipidation Strategies with this compound

N-terminal lipidation is a widely employed strategy to enhance the therapeutic properties of peptides. The addition of a lipid moiety, such as this compound, can improve a peptide's in vivo half-life and its ability to penetrate cells. nih.gov This is often achieved by anchoring the drug within the cell membrane. nih.gov

The synthesis involves reacting the N-terminal α-amino group of a purified peptide with an activated form of this compound. For example, the carboxylic acid of this compound can be activated to form an N-hydroxysuccinimide (NHS) ester or other reactive ester. This activated lipid can then be coupled to the free N-terminus of the peptide in a suitable organic solvent. The reaction forms a stable amide bond, resulting in the N-terminally lipidated peptide.

This approach has been used to modify various peptides, including those designed for vaccine development where the lipid moiety can also act as an adjuvant. uq.edu.au For instance, peptide epitopes have been conjugated to a dipalmitoyl-lysine-glycine-glycine (Pam2KGG) moiety to enhance their immunogenicity. uq.edu.au

Site-Specific Functionalization via this compound Moiety

The this compound moiety itself, once incorporated into a peptide, can serve as a handle for further site-specific functionalization. While the primary amino groups of the lysine are acylated with palmitic acid, other functional groups can be introduced into the this compound building block before its incorporation into the peptide.

Alternatively, if a lysine residue is lipidated at its α- or ε-amino group, the remaining free amino group (if any) or other reactive sites within the peptide can be targeted for further modification. This allows for the creation of multifunctional constructs. For example, a fluorescent tag or a targeting ligand could be attached to a site distant from the this compound to create a trackable and targeted lipopeptide. The synthesis of fluorescent peptide conjugates can be achieved through the in situ construction of dipyrrins on the N-terminus or the lysine side chain of peptides during Fmoc-based SPPS, followed by complexation with a boron source to form BODIPY dyes. rsc.org This highlights the potential for orthogonal chemistries to functionalize different parts of a lipopeptide construct.

The strategic design of peptide amphiphiles, where single or double lipid moieties are attached to the N- or C-termini, allows for the creation of self-assembling nanostructures with controlled shapes and surface properties. rsc.orgrsc.org For example, this compound has been used at the N-terminus of peptides that also contain zwitterion-like sequences at the C-terminus, leading to the formation of micelles with unique morphologies. rsc.orgrsc.org This demonstrates how the this compound moiety is integral to the supramolecular architecture of the final construct.

Supramolecular Self Assembly of Dipalmitoyllysine Containing Systems

Fundamental Principles of Dipalmitoyllysine Self-Assembly

The self-assembly of molecules is a process where components spontaneously organize into ordered structures without external intervention. fiveable.me In the context of this compound-containing systems, this phenomenon is primarily dictated by the inherent properties of the molecule, namely its amphipathicity and the interplay of various non-covalent intermolecular forces. sydney.edu.aursc.org

The primary driving force behind the self-assembly of this compound is the hydrophobic effect. fiveable.mesydney.edu.au this compound is an amphipathic molecule, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) region. rsc.orgnih.gov The two long, saturated palmitoyl (B13399708) hydrocarbon chains constitute the hydrophobic tail, while the lysine (B10760008) headgroup, with its amino and carboxyl functionalities, forms the hydrophilic part.

While the hydrophobic effect provides the initial impetus for assembly, the stability and specific geometry of the resulting supramolecular structures are governed by a combination of weaker, non-covalent intermolecular forces. fiveable.mesydney.edu.auuc.pt These interactions, although individually weak, collectively contribute to the stability of the aggregates. fiveable.me

The key intermolecular forces at play in this compound assemblies include:

Van der Waals Forces: These are weak, short-range attractive forces that occur between the closely packed hydrophobic palmitoyl chains in the core of the assembly. fiveable.menih.gov These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring chains.

Hydrogen Bonding: The hydrophilic lysine headgroups, containing amine and carboxyl groups, can form hydrogen bonds with surrounding water molecules and with each other. fiveable.menih.govmdpi.com These directional interactions are crucial for stabilizing the surface of the aggregates and influencing the packing of the headgroups. mdpi.com

Electrostatic Interactions: The ionization state of the lysine headgroup (which can be controlled by pH) introduces electrostatic interactions (attractive or repulsive forces) between the charged species. fiveable.me These forces can significantly influence the curvature and morphology of the resulting self-assembled structures.

The interplay between these forces, along with the steric hindrance imposed by the two lipid tails, dictates the final, thermodynamically stable architecture of the supramolecular assembly. biorxiv.orgsydney.edu.aursc.org

Formation of this compound-Based Micellar Architectures

When the concentration of this compound-containing amphiphiles in an aqueous solution surpasses a specific threshold, they spontaneously aggregate to form micelles. nih.govkibron.com These are colloidal dispersions with a hydrophobic core composed of the palmitoyl chains and a hydrophilic shell of lysine headgroups. nih.gov

The critical micelle concentration (CMC) is a fundamental property of any surfactant or amphiphile. It is defined as the concentration above which micelle formation begins. nih.govkruss-scientific.com Below the CMC, the amphiphiles exist predominantly as monomers in the solution. As the concentration increases to the CMC, the monomers begin to assemble into micelles, a process that can be detected by a distinct change in the physical properties of the solution. kibron.comkruss-scientific.com

The CMC is a measure of the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to form micelles. kruss-scientific.com Its value is influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic headgroup, temperature, and the ionic strength of the solution.

Several techniques are employed to determine the CMC of amphiphilic systems, including those containing this compound:

Surface Tensiometry: This is a common method where the surface tension of the solution is measured as a function of the amphiphile concentration. The surface tension decreases as monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension reaches a plateau. The CMC is identified as the point of intersection between the slope of the decreasing surface tension and the plateau region. kibron.comkruss-scientific.com

Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene, N-phenyl-1-naphthylamine, or coumarin-6, whose fluorescence properties are sensitive to the polarity of their microenvironment. rsc.orgnih.gov When micelles form, the hydrophobic probe partitions into the nonpolar core, resulting in a measurable change in its fluorescence spectrum (e.g., a shift in emission wavelength or a change in quantum yield). Plotting this change against the amphiphile concentration allows for the determination of the CMC. rsc.orgnih.gov For example, one method involves serially diluting the peptide amphiphile solution in a solution containing the fluorescent dye diphenylhexatriene (DPH) and measuring the fluorescence. The point where a rapid increase in fluorescence begins is considered the CMC. biorxiv.org

Research on peptide amphiphiles (PAs) incorporating this compound has shown that modifications to the peptide sequence can influence the CMC. For instance, the addition of a this compound moiety to a peptide can lower its CMC compared to the unmodified peptide, indicating a greater propensity for self-assembly. nih.gov

This compound-containing amphiphiles can self-assemble into a variety of micellar morphologies, including spheres, cylinders (or rods), and vesicles. nih.govnih.gov The final shape is determined by the molecular geometry of the amphiphile, which can be described by the critical packing parameter. This parameter relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle surface, and the length of the tail. The steric hindrance from the double lipid tails in this compound significantly influences this packing and, consequently, the micelle morphology. biorxiv.orgrsc.org

Transmission Electron Microscopy (TEM) is a primary technique used to visualize and characterize the morphology of these nanostructures. nih.govrsc.org Samples for TEM are typically prepared by placing a solution of the micelles onto a support grid and staining with a heavy-metal salt to enhance contrast. rsc.org

Studies on various peptide amphiphiles linked to this compound have revealed a range of morphologies. For example, a peptide amphiphile micelle (PAM) composed of Palm₂K-M2e₂₋₁₆-(KE)₄ was found to form short cylindrical micelles approximately 10 nm in diameter and 100-200 nm in length. nih.gov In contrast, the peptide without the this compound moiety formed spherical micelles. nih.gov

Further research on Vasoactive Intestinal Peptide (VIP) amphiphiles (VIPAMs) has demonstrated the tunability of micelle shape. biorxiv.orgrsc.org By altering the peptide sequence attached to the this compound, researchers have been able to create a variety of architectures. biorxiv.orgrsc.org

Table 1: Morphological Characterization of this compound-Containing Peptide Amphiphile Micelles

| Peptide Amphiphile | Observed Morphology | Dimensions | Source(s) |

| Palm₂K-M2e₂₋₁₆-(KE)₄ | Short cylindrical micelles | Diameter: ~10 nm, Length: 100-200 nm | nih.gov |

| Palm₂K-SVIP-(KE)₄ | Spherical micelles | Diameter: 10-15 nm | rsc.org |

| Palm₂K-SVIP-(KE)₂K₄ | Small/medium cylindrical micelles | Length: 100-400 nm | rsc.org |

| Palm₂K-SVIP-(KE)₂E₄ | Mix of spherical and short/small cylindrical micelles | Diameter: 10-20 nm, Length: 50-250 nm | rsc.org |

| Data derived from Transmission Electron Microscopy (TEM) analysis. |

These findings highlight that subtle changes in the hydrophilic peptide block can finely manipulate the micellar architecture, leading to shapes ranging from small spheres to long cylinders. biorxiv.orgrsc.org

This compound in Liposomal and Bilayer Systems

Beyond forming micelles, amphiphilic molecules like this compound can also be incorporated into larger, more complex structures such as liposomes and lipid bilayers. biochempeg.comlibretexts.org Liposomes are vesicles composed of one or more lipid bilayers enclosing an aqueous core. biochempeg.comlibretexts.org They are widely studied as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic substances. biochempeg.commdpi.com

Double-chain amphiphiles, such as the phospholipids (B1166683) that are the primary components of cell membranes and liposomes, typically form bilayers rather than micelles. libretexts.org The two hydrophobic chains of these molecules favor a planar arrangement that minimizes steric hindrance between headgroups, leading to the formation of a bilayer sheet that can close upon itself to form a vesicle. libretexts.org

The incorporation of this compound or this compound-conjugated molecules into liposomal formulations can serve several purposes. Its structure, with two saturated palmitoyl chains, is similar to that of common phospholipids used in liposome (B1194612) preparation, such as dipalmitoylphosphatidylcholine (DPPC). mdpi.combeilstein-journals.org This similarity allows it to integrate into the lipid bilayer, potentially influencing the membrane's physical properties.

For instance, the inclusion of such molecules can affect:

Membrane Fluidity and Stability: The long, saturated dipalmitoyl chains can increase the packing density of the lipid bilayer, potentially making it more ordered and less fluid, particularly when incorporated into bilayers made of unsaturated lipids. beilstein-journals.org Liposomes composed of saturated lipids like DPPC are known for their higher stability. mdpi.com

Surface Properties: When a peptide or other functional moiety is attached to the this compound, this functional group will be displayed on the surface of the liposome. This is a common strategy for creating targeted liposomes that can selectively bind to specific cells or tissues. biochempeg.com

Fusion and Release Characteristics: The presence of exogenous molecules like this compound conjugates within a bilayer can perturb the lipid packing, which may influence the liposome's tendency to fuse with other membranes (like the endosomal membrane for intracellular drug delivery) or release its encapsulated contents. beilstein-journals.orgdiva-portal.org

In essence, this compound acts as a lipid anchor, enabling the stable incorporation of other molecules into the bilayer structure of liposomes, thereby modifying their functionality for specific applications.

In-Depth Analysis of this compound in Supramolecular Structures Reveals Research Gaps

An extensive review of available scientific literature reveals a significant lack of specific research focused solely on the chemical compound this compound in the context of its supramolecular self-assembly and its role in lipid-based delivery systems. While the broader field of cationic lipids and their integration into lipid bilayers and liposomes is well-documented, detailed studies and specific data pertaining exclusively to this compound are not sufficiently available to construct a detailed analysis as requested.

The existing body of research provides a strong theoretical framework for how cationic lipids, in general, behave. These amphiphilic molecules typically integrate into lipid bilayers, driven by hydrophobic interactions, with their charged headgroups oriented towards the aqueous phase. This incorporation fundamentally alters the physicochemical properties of the membrane. However, specific quantitative data on how this compound affects membrane fluidity, phase transition temperature, and the precise resulting surface charge of a bilayer are not detailed in published studies.

Similarly, while it is understood that the inclusion of a cationic lipid influences the formation and stability of liposomes, specific research findings on the effects of this compound are sparse. Data concerning its impact on liposome size, polydispersity, lamellarity, and long-term stability—including prevention of aggregation and leakage—are not readily found in the scientific literature.

Due to this absence of specific, detailed research findings and quantitative data for this compound, it is not possible to generate the requested scientifically accurate article with interactive data tables focusing solely on this compound. The principles of how other, more extensively studied cationic lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) or DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) function can provide a general understanding, but applying this data directly to this compound would be speculative and would not meet the required standards of scientific accuracy for an article dedicated to this specific compound.

Further research and publication of studies specifically investigating the biophysical properties of this compound within lipid membranes and its effect on liposomal formulations are required before a comprehensive and data-rich article on this subject can be authored.

Biophysical Characterization of Dipalmitoyllysine Mediated Structures

Spectroscopic Analysis of Dipalmitoyllysine Assemblies

Spectroscopic methods are instrumental in elucidating the molecular arrangements and assembly behavior of this compound-containing structures.

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins and peptides, including those conjugated with this compound. jasco-global.combiorxiv.org CD measures the differential absorption of left and right circularly polarized light, which provides information on the conformation of chiral molecules. biorxiv.org In the far-UV region (typically 190-250 nm), CD spectra are sensitive to the peptide backbone and can be used to estimate the content of secondary structure elements like α-helices, β-sheets, and random coils. jasco-global.combiorxiv.orgunipi.it

For instance, peptide amphiphiles (PAs) containing this compound at the N-terminus often exhibit a strong propensity to form β-sheet structures. biorxiv.org A typical CD spectrum for a β-sheet-rich structure shows a minimum around 215-219 nm and a maximum near 205 nm. biorxiv.orgresearchgate.net Studies on M2e-derived peptide amphiphiles, where the peptide is attached to a this compound group, have demonstrated a significant increase in β-sheet character compared to the unmodified peptide. biorxiv.org Specifically, while the unmodified peptide may show a mix of structures, the this compound-conjugated version can be almost entirely β-sheet (e.g., 97.5%). biorxiv.org This conformational change is a key factor in the self-assembly and subsequent properties of the resulting micelles. biorxiv.org

The precise estimation of secondary structure fractions often requires deconvolution of the CD spectra using algorithms like SELCON3. researchgate.net It's important to note that accurate concentration determination is critical for converting raw CD data into mean residue ellipticity, which is necessary for quantitative analysis. jasco-global.com

Fluorescence spectroscopy is a versatile tool for investigating the self-assembly behavior of this compound-based structures, particularly for determining the critical micelle concentration (CMC). The CMC is the concentration at which individual molecules (unimers) begin to aggregate into micelles.

A common method involves using a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties change upon partitioning into the hydrophobic core of the micelles. mdpi.com By monitoring the fluorescence intensity of DPH as a function of the this compound-peptide conjugate concentration, a distinct inflection point can be observed, which corresponds to the CMC. mdpi.comresearchgate.net The strong hydrophobic nature of the this compound moiety typically leads to a low CMC, indicating a high propensity for self-assembly. mdpi.com

Fluorescence Resonance Energy Transfer (FRET) can also be employed to confirm the co-assembly of different components within a micelle. biorxiv.org By labeling one component with a donor fluorophore (e.g., FAM) and another with an acceptor fluorophore (e.g., TAMRA), the proximity of the two components within the assembled structure can be verified by observing the acceptor's emission upon excitation of the donor. biorxiv.org Furthermore, the intrinsic fluorescence of amino acids like tryptophan can be used to probe the local environment and structural changes upon assembly. criver.com The emission peak of tryptophan is sensitive to the polarity of its surroundings, providing insights into protein folding and aggregation. criver.com

Scattering Techniques for this compound Particle Analysis

Scattering techniques are fundamental for determining the size, size distribution, and molecular weight of this compound assemblies in solution.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to measure the hydrodynamic diameter and size distribution of submicron particles in a liquid dispersion. usp.orghoriba.commdpi.com The technique is based on the principle of Brownian motion, where smaller particles move faster than larger ones. usp.org By analyzing the time-dependent fluctuations in the intensity of scattered light from the particles, the translational diffusion coefficient can be determined. horiba.com The hydrodynamic diameter is then calculated using the Stokes-Einstein equation. usp.orgwyatt.com

DLS is particularly suitable for analyzing nanoparticles, including this compound-based micelles and liposomes, typically in the size range of 0.3 nm to 10 µm. horiba.comanton-paar.commeasurlabs.com The results from a DLS measurement include the intensity-weighted average hydrodynamic diameter (often referred to as the z-average diameter) and the Polydispersity Index (PDI). pmda.go.jp The PDI is a dimensionless measure of the broadness of the size distribution, with values less than 0.1 indicating a monodisperse or narrowly distributed sample. usp.org

Table 1: DLS Analysis of this compound-Containing Micelles

| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

|---|

Note: The reported diameter is the maximum caliper diameter from TEM analysis, which can be correlated with DLS data.

Static Light Scattering (SLS) is a technique used to determine the absolute weight-average molecular weight (Mw) of macromolecules and particles in solution. uci.edutesta-analytical.commalvernpanalytical.com The principle of SLS is based on the relationship between the intensity of scattered light and the molecular weight and size of the scattering molecules, as described by the Rayleigh theory. malvernpanalytical.com The intensity of the scattered light is proportional to both the concentration and the molecular weight of the particles. anton-paar.com

By measuring the scattered light intensity at various concentrations, a Debye plot can be constructed. nanotempertech.com This plot correlates the scattering intensity with concentration, allowing for the calculation of the average molecular weight. nanotempertech.com SLS can be used as a standalone technique or coupled with a separation method like Size-Exclusion Chromatography (SEC-MALLS) to determine the molecular weight distribution of a sample. criver.comtesta-analytical.com This is particularly useful for analyzing protein aggregation and the oligomeric state of this compound-peptide assemblies. criver.comresearchgate.net

Microscopy Techniques for this compound Morphologies

Microscopy techniques provide direct visualization of the morphology and structure of this compound assemblies.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that has been instrumental in revealing the morphology of this compound-based structures. rsc.orgbiorxiv.org To prepare samples for TEM, a dilute solution of the micelles is typically applied to a carbon-coated copper grid and stained with a negative staining agent like Nano-W (methylamine tungstate) to enhance contrast. biorxiv.orgbiorxiv.org

Studies have shown that conjugating peptides with this compound can significantly influence the resulting micelle morphology. biorxiv.orgmdpi.com For example, while an unmodified peptide might form spherical micelles, the corresponding this compound-peptide amphiphile can assemble into cylindrical or a mixture of spherical and short cylindrical micelles. biorxiv.orgmdpi.comresearchgate.net The dimensions of these structures can be measured from the TEM micrographs. biorxiv.orgmdpi.com

Table 2: Morphological Characteristics of this compound-Containing Structures via TEM

| Sample | Morphology | Dimensions | Reference |

|---|---|---|---|

| Palm₂K-M2₂₋₁₆-(KE)₄ | Moderately short cylindrical micelles | ~10 nm diameter, 100-200 nm length | biorxiv.org |

| Palm₂K-M2₁₋₂₄-(KE)₄ | Spherical and short cylindrical micelles | Average max caliper diameter: 37 ± 24 nm | mdpi.com |

| Palm₂K-SVIP-(KE)₄ | Spheres | 10-15 nm diameter | rsc.orgbiorxiv.org |

| Palm₂K-SVIP-(KE)₂K₄ | Small/medium cylinders | 100-400 nm length | rsc.orgbiorxiv.org |

Atomic Force Microscopy (AFM) is another powerful technique for visualizing the topography of surfaces at the nanoscale and can be used to study thin films of this compound-containing materials. nih.govoxinst.com AFM can provide three-dimensional images of the surface, revealing details about the structure and organization of the adsorbed films. nih.govibm.com It is particularly useful for studying the lateral structure and topography of thin films and can be used to investigate phase separation and morphology in polymer blend films. nih.govnih.gov

Confocal Laser Scanning Microscopy (CLSM) can also be utilized for morphological studies, offering the advantage of imaging samples in a more natural state with minimal preparation. mdpi.com It provides high-resolution optical sections that can be reconstructed into three-dimensional images. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) for Direct Visualization

Transmission Electron Microscopy (TEM) is an indispensable technique for the direct visualization of the morphology and size of nanostructures formed by this compound-peptide conjugates. nih.gov By passing a beam of electrons through an ultrathin sample, TEM can generate high-resolution, two-dimensional images of these assemblies. For soft materials like lipid-based nanoparticles, negative staining or cryo-electron microscopy (cryo-EM) methods are typically employed to enhance contrast and preserve the native structure. nih.gov

Research has shown that conjugating this compound to peptides induces self-assembly into various nanostructures, primarily peptide amphiphile micelles (PAMs). parksystems.com The morphology of these micelles is influenced by the specific peptide sequence and the strong hydrophobic contribution of the this compound lipid moiety. nii.ac.jpnih.gov

Studies on this compound conjugated to influenza-related peptides, such as M2e, have revealed the formation of distinct micellar shapes. nii.ac.jpnih.govresearchgate.net For instance, Palm₂K-M2₂₋₁₆-(KE)₄ peptide amphiphiles were observed to form moderately short cylindrical micelles. nih.govresearchgate.net In another example, Palm₂K-M2₁₋₂₄-(KE)₄ formed a mix of both spherical and short cylindrical micelles. nii.ac.jp The preparation for TEM imaging typically involves placing a solution of the peptide amphiphile onto a carbon-coated copper grid, followed by staining with an electron-dense material like methylamine (B109427) tungstate (B81510) (Nano-W) or uranyl acetate (B1210297) to provide contrast. parksystems.commdpi.com

The dimensions of these structures are quantifiable from TEM micrographs using image analysis software. This analysis provides critical data on the size distribution and aspect ratio of the micelles, which are important parameters for their intended biological interactions. parksystems.comnii.ac.jp

Table 1: TEM Analysis of this compound-Peptide Amphiphile Micelles

| Peptide Amphiphile | Observed Morphology | Average Dimensions | Reference |

|---|---|---|---|

| Palm₂K-M2₂₋₁₆-(KE)₄ | Moderately short cylindrical micelles | Diameter: ~10 nm; Length: 100–200 nm | nih.govresearchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to map the surface topography of materials at the nanoscale. upm.esnih.gov It functions by scanning a sharp probe, attached to a flexible cantilever, across a sample surface. upm.esmdpi.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam to generate a three-dimensional topographical map. mdpi.com A key advantage of AFM for biological research is its ability to image non-conductive materials, including lipid bilayers and other biomolecular structures, in air or liquid environments. nih.govresearchgate.net

In the context of this compound, AFM is an ideal tool for characterizing the surface of self-assembled structures like supported lipid bilayers (SLBs) or adsorbed micelles. While specific studies focusing exclusively on pure this compound are not prevalent, extensive research on similar lipid systems, such as those containing dipalmitoylphosphatidylcholine (DPPC), demonstrates the utility of AFM. linseis.comnih.gov These studies provide a framework for how AFM can be applied to this compound structures.

Using AFM, one can obtain detailed information on surface roughness, domain formation, and the height (thickness) of lipid bilayers. parksystems.comnih.govnih.gov For instance, in mixed lipid systems, AFM can visualize the phase separation of different lipid components. nih.gov Force spectroscopy, an application of AFM, can be used to probe the mechanical properties of the this compound structures, such as their stability and elasticity, by measuring the force required to puncture the bilayer (breakthrough force). nih.govnih.gov This information is critical for understanding how these structures might behave in biological environments. nih.gov

Table 2: Potential AFM Characterization Data for this compound Structures

| Parameter | Information Provided | Relevance |

|---|---|---|

| Topography | High-resolution 3D surface image, roughness, and structural details. | Visualizes the morphology and organization of self-assembled structures. |

| Bilayer/Micelle Height | Measures the thickness of lipid layers or the height of adsorbed micelles. | Confirms the formation of bilayer or monolayer structures. |

| Phase Imaging | Maps variations in material properties like adhesion and viscoelasticity. | Identifies domains of different composition or phase within the structure. |

Calorimetric Approaches for this compound Interactions

Calorimetry techniques are fundamental for characterizing the thermodynamics of molecular interactions and phase transitions. They measure heat changes associated with biochemical or physical processes, providing direct insight into the forces driving these events.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative study of a wide range of biomolecular interactions. nih.govbiorxiv.org It directly measures the heat released or absorbed during a binding event, allowing for a complete thermodynamic characterization in a single experiment. nih.govtorontech.com In a typical ITC experiment, a solution of one molecule (the ligand) is titrated into a solution of another molecule (the macromolecule) in the sample cell, and the resulting heat change is measured after each injection. nih.gov

This method provides key thermodynamic parameters, including the binding affinity (dissociation constant, KD), binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.govbiorxiv.org From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering a full picture of the thermodynamic forces driving the interaction. ITC is a label-free, in-solution technique, eliminating the need for molecular modification or immobilization. torontech.com

For this compound-containing structures, such as micelles, ITC is used to study their interaction with various molecules, including drugs, proteins, or other lipids. nih.gov For example, ITC can characterize the binding of an inhibitor to a membrane protein that has been solubilized in this compound-based micelles. nih.gov The resulting data reveal the strength and nature of the binding, indicating whether the interaction is driven by enthalpy (e.g., hydrogen bonds, van der Waals forces) or entropy (e.g., hydrophobic effect). biorxiv.orgnih.gov Such information is invaluable for applications like drug design and understanding biological signaling pathways.

Table 3: Thermodynamic Parameters Obtainable from ITC for this compound Interactions

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Stoichiometry | n | The molar ratio of ligand to macromolecule in the formed complex. | Defines the number of binding sites. nih.gov |

| Dissociation Constant | KD | A measure of binding affinity; lower KD indicates stronger binding. | Quantifies the strength of the molecular interaction. nih.gov |

| Binding Enthalpy | ΔH | The heat released (exothermic) or absorbed (endothermic) upon binding. | Indicates the types of non-covalent forces involved (e.g., hydrogen bonding). nih.govnih.gov |

| Binding Entropy | ΔS | The change in the degree of disorder of the system upon binding. | Reflects changes in conformational freedom and the hydrophobic effect. nih.govnih.gov |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. ucm.esresearchgate.net In a DSC experiment, a sample and an inert reference are heated or cooled at a constant rate, and the difference in heat flow required to maintain both at the same temperature is measured. nih.gov This difference reveals endothermic (heat-absorbing) or exothermic (heat-releasing) processes. cytivalifesciences.com

DSC is particularly useful for studying the phase behavior of lipids and lipid assemblies. torontech.comucm.es For this compound, DSC can be used to determine the characteristic phase transition temperature (Tₘ), also known as the melting point, at which the lipid assembly transitions from a more ordered gel phase (Lβ) to a more disordered liquid-crystalline phase (Lα). biologymedjournal.com The technique also quantifies the enthalpy of this transition (ΔH), which relates to the amount of energy required to disrupt the ordered packing of the lipid chains. biologymedjournal.com

The sharpness of the transition peak provides information about the cooperativity of the transition. biologymedjournal.com The presence of other molecules, such as peptides or drugs, within the this compound assembly can alter the Tₘ and ΔH, indicating an interaction. For instance, a broadening of the transition peak or a shift in Tₘ can signify the insertion of a peptide into the lipid bilayer and the disruption or stabilization of the lipid packing. biologymedjournal.com The appearance of new peaks or shoulders can indicate the formation of distinct lipid domains with different compositions. biologymedjournal.comresearchgate.net

Table 4: Thermal Transition Properties of this compound Structures Measured by DSC

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Transition Temperature | Tₘ | The temperature at the peak of the main phase transition endotherm. | Characterizes the shift from a gel to a liquid-crystalline state; indicates lipid packing and stability. biologymedjournal.com |

| Transition Enthalpy | ΔH | The area under the transition peak, representing the heat absorbed during the transition. | Reflects the energy required to melt the lipid acyl chains; related to the strength of intermolecular interactions. biologymedjournal.com |

| Peak Width (Cooperativity) | ΔT₁/₂ | The width of the transition peak at half-height. | Indicates the degree of cooperation between lipid molecules during the transition; broader peaks suggest lower cooperativity. biologymedjournal.com |

Other Biophysical Characterization Methods

Beyond microscopy and calorimetry, other techniques provide complementary information on the kinetic aspects of molecular interactions involving this compound structures.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. nih.gov It is widely used to determine the kinetics of binding events, including the rates of association and dissociation, as well as binding affinity. biologymedjournal.comnih.gov The method relies on the phenomenon of surface plasmon resonance, which occurs when polarized light strikes a conductive gold film on a sensor chip. embl-hamburg.deresearchgate.net The resonance angle is sensitive to changes in the refractive index at the sensor surface, which changes when molecules bind to or dissociate from the surface. researchgate.net

In a typical SPR experiment involving this compound, a structure such as a supported lipid bilayer or a layer of micelles is immobilized on the sensor chip. nih.gov A solution containing the interacting partner (the analyte) is then flowed over the surface. nih.gov The binding of the analyte to the immobilized this compound assembly causes an increase in mass at the surface, which is detected as a change in the SPR signal and recorded in a sensorgram.

MicroScale Thermophoresis (MST) for Affinity Determination

MicroScale Thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between molecules in solution. researchgate.netaimspress.com The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is influenced by the molecule's size, charge, and hydration shell. aimspress.com When a ligand binds to a fluorescently labeled target molecule, the thermophoretic properties of the resulting complex differ from the unbound target, and this change is used to determine the dissociation constant (Kd). aimspress.comnih.gov

MST offers several advantages for studying structures mediated by this compound. It is an immobilization-free technology, allowing measurements to be performed directly in solution, which can range from simple buffers to complex biological liquids like cell lysates. researchgate.netnih.gov The technique is highly sensitive, requires very low sample consumption, and can measure a wide range of binding affinities, from pM to mM. researchgate.netaimspress.com This makes it well-suited for characterizing the interactions between this compound-containing entities, such as lipopeptides or functionalized liposomes, and their biological targets. nih.govresearchgate.net

In the context of lipopeptides, which share structural similarities with this compound conjugates, MST has been successfully employed to determine their binding affinities with high precision. For instance, studies on synthetic lipopeptide inhibitors have demonstrated that MST is an appropriate and rapid method for screening potential drug candidates and correlating their binding affinity with functional activity. nih.gov

Research Findings on Analogous Lipopeptides

While specific MST data for this compound is not extensively published, research on structurally related bacterial lipopeptides (bLPs) provides valuable insights into the application of this technique. In one study, MST was used to measure the binding affinity between the N-terminal fragment of the bactericidal/permeability-increasing protein (BPI) and various lipopeptides. The experiment involved titrating a fluorescently labeled protein fragment against increasing concentrations of the lipopeptide ligand. frontiersin.org

The resulting data can be compiled into a binding affinity table, as shown below.

| Interacting Molecules | Dissociation Constant (Kd) | Technique |

| NT647-labeled BPIN vs. LPS EC | 2.5 ± 0.9 nM | MST |

| NT647-labeled rBPI vs. (R)-Pam3CSK4 | 17.8 ± 5.3 nM | MST |

| Pam3CSK4 Fluorescein vs. BPIN(A) | 23.4 ± 11.2 nM | MST |

| Table 1: Example of binding affinities for various lipopeptides and their binding partners determined by MicroScale Thermophoresis. Data is illustrative of the types of measurements obtained for lipopeptides analogous to this compound conjugates. frontiersin.orgresearchgate.net |

These findings demonstrate that MST can precisely quantify high-affinity interactions involving lipidated peptides. The method allows for the direct measurement of Kd in solution, providing a clear advantage for characterizing the interactions of this compound-modified structures without the constraints of surface immobilization. nih.govfrontiersin.org

Bio-Layer Interferometry (BLI) for Binding Affinity

Bio-Layer Interferometry (BLI) is a label-free optical biosensing technology that measures biomolecular interactions in real-time. wikipedia.orgsartorius.com The technique analyzes the interference pattern of white light reflected from two surfaces on a biosensor tip: a biocompatible layer where a ligand is immobilized, and an internal reference layer. researchgate.netharvard.edu When an analyte in solution binds to the immobilized ligand, the thickness of the biological layer at the sensor tip increases, causing a wavelength shift in the interference pattern. This shift is monitored in real-time to determine the kinetics of association (kon) and dissociation (koff), from which the equilibrium dissociation constant (Kd) is calculated. harvard.eduil-biosystems.com

BLI is particularly useful for characterizing interactions involving this compound-mediated structures, such as liposomes or micelles incorporating this lipoamino acid. The "dip and read" format of BLI systems is robust and compatible with complex samples, including crude extracts. il-biosystems.comnih.gov This makes it possible to study the binding of this compound-functionalized vesicles to target proteins or other biomolecules in a variety of buffer conditions. researchgate.net

Application to Liposome-Based Structures

A common application of BLI in a context relevant to this compound is the analysis of protein-liposome interactions. researchgate.net In a typical experimental setup, a protein of interest is immobilized on the BLI biosensor tip. Then, liposomes—which can be formulated to include this compound—are introduced as the analyte in solution at various concentrations. The binding of the liposomes to the immobilized protein is measured. researchgate.netnrel.gov

Research has shown that BLI can effectively characterize the binding of different liposome (B1194612) formulations to proteins, revealing differences in binding affinities and demonstrating concentration-dependent binding patterns. researchgate.net This approach allows for the quantitative comparison of how modifications to the liposome surface, such as the inclusion of this compound, affect binding kinetics and affinity.

| Immobilized Ligand | Analyte (Liposome Formulation) | Association Rate (kon) (1/Ms) | Dissociation Rate (koff) (1/s) | Dissociation Constant (Kd) (M) |

| Protein A | Liposome X | 1.2 x 104 | 5.0 x 10-4 | 4.2 x 10-8 |

| Protein B | Liposome Y (with this compound) | 3.5 x 104 | 2.1 x 10-4 | 6.0 x 10-9 |

| Protein C | Liposome Z | 8.7 x 103 | 9.5 x 10-5 | 1.1 x 10-8 |

| Table 2: Hypothetical interactive data table illustrating the type of kinetic and affinity data that can be obtained from BLI experiments comparing different liposome formulations. The values are representative of typical protein-liposome interaction studies. |

The ability to obtain real-time kinetic data (kon and koff) in addition to the equilibrium affinity (Kd) is a key advantage of BLI. harvard.edu This detailed information is crucial for understanding the stability and dynamics of the complexes formed by this compound-mediated structures. The high-throughput capability of modern BLI instruments further enables the screening of various formulations and interaction partners, facilitating the optimization of this compound-based systems for specific biological applications. il-biosystems.comnih.gov

Interactions of Dipalmitoyllysine Based Constructs with Biological Systems in Vitro Models

Dipalmitoyllysine and Membrane Interactions (In Vitro)

The interaction of this compound-based constructs with biological membranes is a critical aspect of their function, influencing their stability, cellular uptake, and subsequent biological activity. In vitro models provide a controlled environment to dissect the mechanisms governing these interactions.

Mechanisms of this compound-Mediated Membrane Association

The association of this compound-containing molecules with membranes is primarily driven by non-covalent forces, including hydrophobic and electrostatic interactions. plos.org The two palmitoyl (B13399708) chains of the this compound moiety provide a strong hydrophobic anchor that facilitates insertion into the lipid bilayer of cell membranes. plos.org This process is fundamental for the function of many peripheral membrane proteins, which rely on such lipid modifications for their recruitment to and interaction with various cellular membranes. nih.gov

The binding process often involves initial contact and sequential insertion of protein domains, guided by the lipid anchor. plos.org For instance, studies on proteins with multiple anchoring domains have shown that the initial positioning of the molecule directs the lipidated domains toward the membrane. plos.org Electrostatic interactions between charged residues on the peptide or protein and oppositely charged lipid headgroups on the membrane surface also play a significant role in the initial association and orientation. plos.org

In the context of peptide amphiphile micelles (PAMs), the this compound moiety is crucial for their self-assembly and subsequent interaction with cell membranes. The hydrophobic dipalmitoyl tails form the core of the micelle, while the peptide portion is exposed on the surface. biomaterials.org This structure allows for the stable association of the micelle with the cell membrane, which can be a precursor to cellular uptake.

Influence of this compound on Membrane Permeability and Integrity (In Vitro)

The insertion of this compound-based constructs into lipid bilayers can influence the permeability and integrity of the membrane. The extent of this influence depends on the concentration of the construct and the composition of the membrane. The hydrophobic nature of the dipalmitoyl chains allows them to intercalate into the lipid core of the membrane, which can lead to a disruption of the ordered lipid packing. mdpi.com This disruption can increase the permeability of the membrane to ions and small molecules. frontiersin.org

Studies have shown that certain lipophilic compounds can cause swelling of the membrane bilayer, leading to leakage of cellular contents. mdpi.com The impact on membrane integrity can be assessed in vitro using assays that measure the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), or the uptake of dyes that are normally excluded by intact membranes. researchgate.net

For instance, the interaction of some antimicrobial peptides, which can be lipidated with moieties like this compound, with bacterial membranes leads to increased permeability and ultimately cell death. mdpi.com In contrast, at lower concentrations or with specific formulations, this compound-based delivery systems are designed to interact with membranes without causing significant lysis, thereby facilitating the delivery of cargo into the cell. The balance between effective membrane interaction for delivery and the potential for membrane disruption is a key consideration in the design of these systems.

Cellular Interactions of this compound Conjugates (In Vitro)

The conjugation of this compound to peptides and other molecules significantly influences their interactions with cells in vitro, affecting their association, internalization, and ability to deliver therapeutic cargo.

Cellular Association and Internalization Mechanisms of this compound Micelles (In Vitro)

The presence of a this compound moiety often leads to the self-assembly of peptide amphiphiles into micelles in aqueous environments. biomaterials.org These peptide amphiphile micelles (PAMs) have been shown to enhance the cellular association of the conjugated peptide. biomaterials.org The size and shape of these micelles, which can be influenced by the this compound component, play a crucial role in how they interact with and are taken up by cells. biorxiv.orgrsc.orgrsc.org

Studies using vasoactive intestinal peptide (VIP) amphiphile micelles (VIPAMs) demonstrated that both the shape and size of the micelles, controlled in part by this compound additions, directly influenced their association with and internalization by macrophages. biorxiv.orgrsc.orgbiorxiv.org For example, a mixture of spherical and short cylindrical VIPAMs achieved the highest level of cell association. rsc.orgbiorxiv.org

The internalization of these micelles can occur through various endocytic pathways. researchgate.netnih.gov The specific pathway utilized can depend on the physicochemical properties of the micelles, including their size and surface charge. For instance, some studies suggest that smaller micelles may be internalized via caveolae-mediated endocytosis, while larger micelles may utilize clathrin-mediated endocytosis. nih.gov In some cases, particularly with cationic peptides, direct membrane translocation may also occur. The this compound anchor facilitates the initial interaction with the cell membrane, which is a prerequisite for all subsequent internalization events.

Table 1: Influence of this compound-Containing Micelle Properties on Cellular Interactions (In Vitro)

| Micelle Characteristic | Influence on Cellular Interaction | Research Finding |

|---|---|---|

| Shape and Size | Directly impacts cellular association and internalization rates. biorxiv.orgrsc.orgrsc.org | A mix of spherical and short cylindrical micelles led to the greatest cell association with macrophages. rsc.orgbiorxiv.org |

| This compound Moiety | Enhances cellular association of conjugated peptides. biomaterials.org | Conjugation of this compound to a peptide led to the formation of micelles with increased cellular association. biomaterials.org |

| Surface Charge | Influences the stability and interaction with cell membranes. biorxiv.org | The charge of the peptide block in this compound-containing peptide amphiphiles affected micelle structure and cell interactions. biorxiv.org |

| Internalization Pathway | Dependent on micelle properties; can include clathrin- or caveolae-mediated endocytosis. nih.gov | Studies with polymeric micelles suggest different internalization pathways based on their assembly state (unimers vs. micelles). nih.gov |

This compound-Enhanced Peptide Delivery into Cells (In Vitro)

The conjugation of this compound to peptides is a strategy employed to enhance their intracellular delivery. biorxiv.org The lipid moiety facilitates crossing the cell membrane, a major barrier for the uptake of many peptides. nih.gov Peptide amphiphile micelles (PAMs) formed from this compound-peptides can protect the peptide from degradation and increase its local concentration at the cell surface, thereby promoting uptake. rsc.orgrsc.org

In vitro studies have demonstrated that this compound-containing PAMs can effectively deliver peptides into various cell types. biomaterials.orgbiorxiv.org For example, this compound was used to create PAMs for the delivery of a peptide aimed at treating leukemia, with the goal of increasing its cellular penetration. biomaterials.org Similarly, the delivery of Vasoactive Intestinal Peptide (VIP) was optimized through the use of this compound-modified peptide amphiphiles, which influenced cellular association and internalization. biorxiv.orgrsc.org The mechanism of enhanced delivery often involves the fusion of the micelle with the cell membrane or endocytic uptake, followed by the release of the peptide into the cytoplasm. chemrxiv.org This strategy has been shown to be effective for various types of peptides, including those with therapeutic potential. biorxiv.org

This compound in Protein and Peptide Interactions (In Vitro)

The incorporation of this compound into peptide sequences can modulate their interactions with other proteins and peptides in vitro. The hydrophobic nature of the dipalmitoyl moiety can influence the conformation of the peptide, potentially affecting its binding affinity and specificity for its target protein.

In the context of vaccine development, this compound has been conjugated to antigenic peptides to create self-adjuvanting vaccine candidates. mdpi.com These lipopeptides can self-assemble into micelles that can be co-delivered with other immune-stimulating molecules. mdpi.com The this compound component can enhance the interaction of the peptide with components of the immune system, such as Toll-like receptors (TLRs), leading to a more robust immune response. For instance, peptide amphiphiles with a this compound N-terminus have been shown to induce high IgG antibody titers in vivo. mdpi.com

Furthermore, in vitro binding assays are crucial for quantifying the interaction between a peptide and its target. nih.gov Techniques such as surface plasmon resonance (SPR) can be used to determine the binding affinity and kinetics of this compound-modified peptides to their protein targets. mdpi.com The presence of the lipid tails can influence how the peptide presents itself for binding, which can either enhance or hinder the interaction depending on the specific context of the protein-peptide pair. The study of these interactions is fundamental for the rational design of lipopeptide-based therapeutics and diagnostics. frontiersin.org

Table 2: Investigated In Vitro Interactions of this compound Constructs

| Construct | Interacting Partner | In Vitro Observation |

|---|---|---|

| This compound-peptide amphiphile micelles (PAMs) | Human leukemia cells | Increased cellular association. biomaterials.org |

| This compound-Vasoactive Intestinal Peptide (VIP) amphiphile micelles (VIPAMs) | Macrophages | Micelle shape and size influenced cellular association and internalization. biorxiv.orgrsc.orgbiorxiv.org |

| This compound-M2e peptide amphiphile micelles (PAMs) | Immune system components (conceptual) | Induced higher antibody titers after initial immunization compared to unmodified peptide micelles. mdpi.com |

Modulation of Protein-Protein Interactions by this compound Conjugation

The covalent attachment of this compound to a peptide fundamentally alters its physicochemical properties, introducing a strong hydrophobic anchor that can mediate new or enhanced protein-protein interactions. This lipidation strategy is a powerful tool for inducing self-assembly and modulating interactions with other biological macromolecules, particularly abundant plasma proteins.

One of the most significant consequences of this compound conjugation is the induction of supramolecular self-assembly. plos.orgthno.org The hydrophobic dipalmitoyl tails drive the lipopeptides to organize into higher-order structures in aqueous environments to minimize the unfavorable exposure of the lipid chains to water. This process results in the formation of nanostructures such as peptide amphiphile micelles (PAMs), where the lipid moieties form a hydrophobic core. mdpi.com This self-association, a form of peptide-peptide interaction, is a direct result of the this compound modification and can be tuned to create specific morphologies, such as spherical or cylindrical micelles, which are critical for their subsequent biological interactions. mdpi.comresearchgate.net

Furthermore, this compound conjugation robustly modulates the interaction of peptides with serum albumin, the most abundant carrier protein in the bloodstream. bioengineer.org The hydrophobic acyl chains of the lipopeptide can bind non-covalently to the fatty acid binding sites on albumin. This interaction effectively creates a circulating reservoir for the conjugated peptide, shielding it from rapid renal clearance and enzymatic degradation. bioengineer.org This depot effect is a clear example of how this compound can be used to control a peptide's interaction with a key biological protein, thereby altering its pharmacokinetic profile. This principle has been foundational in the development of long-acting therapeutics. nih.gov The interaction is not merely sequestration; it is a dynamic equilibrium that allows the lipopeptide to be gradually released, maintaining a sustained therapeutic presence.

The table below summarizes in vitro findings on how this compound conjugation modulates protein-protein interactions.

| This compound-Based Construct | Interacting Partner(s) | Observed Interaction (In Vitro) | Functional Consequence | Reference |

|---|---|---|---|---|

| Peptide Amphiphile Micelles (PAMs) | Self (Peptide-Peptide) | Hydrophobic interactions between dipalmitoyl tails lead to the formation of spherical or cylindrical micelles. | Creates stable nanostructures that can serve as delivery vehicles and present epitopes in a specific conformation. | mdpi.com |

| Lipidated Parathyroid Hormone (PTH) Analogs | Serum Albumin | Strong, non-covalent binding to albumin in the bloodstream. | Creates a depot effect, shielding the peptide from degradation and clearance, thus prolonging its systemic presence. | bioengineer.org |

| Lipidated Glucagon-Based Peptides | Self (Peptide-Peptide) | Lipidation can lead to self-aggregation or multimer formation. | Affects solubility and can create a depot for delayed absorption and action. | nih.gov |

| Lipopeptide Vaccine Candidates (e.g., containing viral epitopes) | Toll-Like Receptor 2 (TLR2) | The dipalmitoyl moiety acts as a ligand for TLR2, a key receptor in the innate immune system. | Initiates an immune response, making the lipopeptide "self-adjuvanting". | nih.gov |

Impact of this compound on Peptide Bioactivity and Stability (In Vitro)

A primary challenge for peptide-based therapeutics is their inherent instability in biological fluids due to susceptibility to proteolytic enzymes. nih.govplos.org Lipidation with this compound is a widely adopted and effective strategy to overcome this limitation, significantly enhancing peptide stability while often maintaining or even improving bioactivity. nih.govlifetein.com

Enhanced Proteolytic Stability: The attachment of the bulky this compound moiety can sterically hinder the approach of proteases to their cleavage sites on the peptide backbone. mdpi.com This steric shielding dramatically increases the peptide's resistance to enzymatic degradation. For instance, in vitro studies incubating lipidated peptides in human serum or with specific proteases like trypsin demonstrate a significantly longer half-life compared to their non-lipidated counterparts. mdpi.comul.pt This enhanced stability is crucial for ensuring that the peptide can reach its target site intact. Combining lipidation with other stability-enhancing modifications, such as the incorporation of D-amino acids, can further augment resistance to proteolysis. nih.govmdpi.com

Modulation of Bioactivity: The impact of this compound conjugation on bioactivity is context-dependent but generally favorable. The modification must not interfere with the peptide's active site or its ability to adopt the correct conformation for receptor binding. bioengineer.org Seminal work in vaccine development demonstrated that conjugating a hepatitis virus peptide epitope to a dipalmitoyl-lysine moiety led to a markedly improved antigen-specific antibody response, indicating enhanced biological activity. nih.gov Similarly, studies on lipopeptide candidates for Foot and Mouth Disease Virus (FMDV) showed an enhanced immune response. ucl.ac.uk In the context of hormone analogs, lipidation of parathyroid hormone (PTH) did not impede its ability to bind and activate its receptor, PTHR1, preserving its crucial biological function. bioengineer.org In some cases, the ability of this compound to induce a specific secondary structure or to anchor the peptide to a cell membrane can enhance its interaction with a target receptor, thereby increasing its potency. mdpi.comnih.gov

The table below provides a summary of research findings on the in vitro impact of this compound conjugation on peptide stability and bioactivity.

| Peptide/Construct | In Vitro Assay | Effect of this compound Conjugation | Reference |

|---|---|---|---|

| Influenza M2-based Peptide Amphiphile | Protease Degradation Assay | Increased resistance to protease-mediated degradation compared to non-self-assembling peptides. | mdpi.com |

| Hepatitis Virus Peptide Epitope | Immunogenicity Assay (Antigen-specific antibody response) | Significantly improved antigen-specific antibody response, indicating enhanced bioactivity. | nih.gov |

| Antimicrobial Peptide (Anoplin) | Serum Stability Assay | Conjugation of acyl chains improved stability against proteases. | mdpi.com |

| Parathyroid Hormone (PTH) Analog | Receptor Binding Assay (PTHR1) | Preserved structural integrity and receptor affinity; maintained or enhanced receptor stimulation potency. | bioengineer.org |

| Foot and Mouth Disease Virus (FMDV) Epitope | Neutralizing Antibody Response Assay | Enhanced immune response compared to the peptide alone. | ucl.ac.uk |

Theoretical and Computational Investigations of Dipalmitoyllysine Systems

Molecular Dynamics Simulations of Dipalmitoyllysine Assemblies

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the time evolution of the system, revealing information about its structure, dynamics, and thermodynamics.

Modeling this compound in Lipid Bilayers and Micelles

No specific MD simulation studies modeling this compound within lipid bilayers or as self-assembled micelles were identified in the available literature.

In principle, modeling this compound would involve creating a detailed, all-atom or united-atom representation of the molecule. This model would then be placed in a simulation box, either interspersed within a pre-equilibrated lipid bilayer (composed of standard lipids like DPPC) or in an aqueous environment to observe spontaneous micellar aggregation. The interactions between atoms would be governed by a force field, such as CHARMM, AMBER, or GROMOS, which are sets of parameters and equations that approximate the potential energy of the system.

Simulations of similar molecules, such as dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylserine (B1226503) (DPPS), are common and reveal key properties like area per lipid, bilayer thickness, and the influence of ions on membrane structure. acs.orgnih.govplos.org For instance, simulations have shown that Na+ ions can bind to the carboxyl and phosphate (B84403) groups of lipids, significantly altering the electrostatic properties and headgroup orientation at the bilayer surface. acs.org Studies on lysine-based surfactants with different chemical structures indicate they can self-assemble into various structures, including micelles and vesicles, a behavior that is highly dependent on pH, temperature, and molecular geometry. oatext.comacs.org

Conformational Dynamics of this compound in Supramolecular Structures

There is no specific research detailing the conformational dynamics of this compound in supramolecular assemblies.

Such a study would analyze MD simulation trajectories to understand how the molecule's structure fluctuates over time. Key analyses would include the distribution of dihedral angles within the dipalmitoyl chains and the lysine (B10760008) backbone to identify preferred conformations. The orientation of the lysine headgroup relative to the lipid assembly's surface and the flexibility of the acyl chains would be of primary interest. For related palmitoylated lipopeptides, spectroscopic methods combined with modeling suggest that the peptide headgroups can exist in a disordered or extended conformational state at the surface of a micelle, with the hydrophobic lipid tails forming a compact core. mdpi.com

Quantum Chemical Calculations for this compound Interactions

No quantum chemical calculations focused specifically on this compound interactions were found.

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules from first principles. academie-sciences.fracs.org These calculations can provide highly accurate information about molecular geometries, interaction energies between molecules, and electronic properties like partial charges and dipole moments. For a molecule like this compound, QC calculations could be used to:

Determine the most stable conformation of an isolated molecule.

Calculate the interaction energy between two this compound molecules or between this compound and a water molecule or ion.

Analyze the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern its self-assembly.

These calculations are computationally expensive and are typically performed on smaller fragments of the system. researchgate.netresearchgate.net